Antifungal agent 1
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Overview
Description
Antifungal Agent 1 is a chemical compound widely used to combat fungal infections. It is particularly effective against a variety of pathogenic fungi, making it a valuable tool in both medical and agricultural settings. This compound works by disrupting the cellular processes of fungi, thereby inhibiting their growth and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 1 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps may involve halogenation, alkylation, or other modifications to enhance the compound’s antifungal properties. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of large quantities of the compound. Quality control measures are implemented at various stages to ensure consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: Antifungal Agent 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.
Substitution: In this reaction, one functional group in the molecule is replaced by another, which can alter its antifungal activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more reactive intermediates, while substitution reactions can produce derivatives with enhanced antifungal properties.
Scientific Research Applications
Antifungal Agent 1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand fungal cell biology and the effects of antifungal agents on cellular processes.
Medicine: Utilized in the development of new antifungal therapies and in clinical trials to evaluate its efficacy and safety.
Industry: Applied in agriculture to protect crops from fungal infections and in the production of antifungal coatings for various materials.
Mechanism of Action
The mechanism of action of Antifungal Agent 1 involves the inhibition of key enzymes involved in fungal cell wall synthesis. Specifically, it targets the enzyme lanosterol 14α-demethylase, which is crucial for the production of ergosterol, an essential component of the fungal cell membrane . By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death.
Comparison with Similar Compounds
- Fluconazole
- Itraconazole
- Ketoconazole
Comparison: Antifungal Agent 1 is unique in its ability to target a broader spectrum of fungal species compared to other similar compounds. While fluconazole, itraconazole, and ketoconazole are effective against certain fungi, this compound has shown efficacy against a wider range of pathogenic fungi, including those resistant to other antifungal agents . Additionally, it has a lower incidence of side effects, making it a safer option for long-term use.
Properties
IUPAC Name |
3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3/c1-22-15-7-6-12(23)8-13(15)17-18(22)16(24)9-14(19(17)25)21-11-4-2-10(20)3-5-11/h2-9,21,23H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAFTMJUVQDZHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)O)C3=C1C(=O)C=C(C3=O)NC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.